molecular formula C15H13ClO3 B8388256 Methyl alpha-[p-(p-chlorophenoxy)phenyl]acetate

Methyl alpha-[p-(p-chlorophenoxy)phenyl]acetate

Cat. No. B8388256
M. Wt: 276.71 g/mol
InChI Key: RMLHLVGMOGCMMU-UHFFFAOYSA-N
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Patent
US06716845B2

Procedure details

5.1 g of the product from step C are dissolved in methanol (50 ml). The solution is cooled to −10° C. and treated with thionyl chloride (3 ml) and subsequently heated under reflux for 1 hour. The reaction mixture is evaporated and the residue dissolved in ether. The ether phase is washed with water, dried and evaporated to yield 5.1 g of a reddish brown oil.
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:18]=[CH:17][C:5]([O:6][C:7]2[CH:12]=[CH:11][C:10]([CH2:13][C:14]([OH:16])=[O:15])=[CH:9][CH:8]=2)=[CH:4][CH:3]=1.S(Cl)(Cl)=O.[CH3:23]O>>[CH3:23][O:15][C:14](=[O:16])[CH2:13][C:10]1[CH:11]=[CH:12][C:7]([O:6][C:5]2[CH:4]=[CH:3][C:2]([Cl:1])=[CH:18][CH:17]=2)=[CH:8][CH:9]=1

Inputs

Step One
Name
Quantity
5.1 g
Type
reactant
Smiles
ClC1=CC=C(OC2=CC=C(C=C2)CC(=O)O)C=C1
Name
Quantity
50 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
S(=O)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-10 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1 hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
the residue dissolved in ether
WASH
Type
WASH
Details
The ether phase is washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
COC(CC1=CC=C(C=C1)OC1=CC=C(C=C1)Cl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 5.1 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.